1-ethyl-8-(9H-fluoren-2-ylmethyl)-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
1-ethyl-8-(9H-fluoren-2-ylmethyl)-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-ethyl-8-(9H-fluoren-2-ylmethyl)-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the fluorenyl and pyridinyl intermediates, which are then coupled with the triazaspirodecane core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
1-ethyl-8-(9H-fluoren-2-ylmethyl)-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-8-(9H-fluoren-2-ylmethyl)-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-8-(9H-fluoren-2-ylmethyl)-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include:
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities The uniqueness of 1-ethyl-8-(9H-fluoren-2-ylmethyl)-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4
Properties
IUPAC Name |
1-ethyl-8-(9H-fluoren-2-ylmethyl)-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-2-35-30(37)34(16-6-8-23-7-5-15-32-21-23)29(36)31(35)13-17-33(18-14-31)22-24-11-12-28-26(19-24)20-25-9-3-4-10-27(25)28/h3-5,7,9-12,15,19,21H,2,6,8,13-14,16-18,20,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTRTNIRNTVVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4)CCCC6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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